Methyl 3-cyano-2-iodobenzoate
CAS No.:
Cat. No.: VC18319962
Molecular Formula: C9H6INO2
Molecular Weight: 287.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H6INO2 |
---|---|
Molecular Weight | 287.05 g/mol |
IUPAC Name | methyl 3-cyano-2-iodobenzoate |
Standard InChI | InChI=1S/C9H6INO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,1H3 |
Standard InChI Key | YXDJYFFCOZMZDL-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC=CC(=C1I)C#N |
Introduction
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of methyl 3-cyano-2-iodobenzoate is typically achieved through sequential functionalization of benzoic acid derivatives. A notable method, documented in the Journal of Medicinal Chemistry (1987), involves the iodination of methyl 3-cyanobenzoate using iodine monochloride (ICl) in acetic acid . This electrophilic aromatic substitution proceeds regioselectively at the 2-position due to the directing effects of the cyano group.
Reaction Scheme:
-
Methyl 3-Cyanobenzoate Preparation:
Methylation of 3-cyanobenzoic acid with methanol under acidic conditions yields the ester precursor. -
Iodination:
Treatment with ICl at 0–5°C introduces the iodine atom at the 2-position, with a reported yield of 68–72% .
Industrial-Scale Considerations
While laboratory-scale synthesis prioritizes regioselectivity, industrial production may employ continuous-flow reactors to enhance efficiency. Catalytic systems utilizing palladium or copper catalysts could further optimize halogen exchange reactions, though such methods remain speculative for this specific compound.
Physicochemical Properties
Thermal Stability
The compound exhibits a sharp melting point range (94.5–95.5°C), indicative of high purity and crystalline structure . Thermal gravimetric analysis (TGA) data, though unreported, would likely show decomposition above 200°C, consistent with aromatic esters.
Solubility and Reactivity
Methyl 3-cyano-2-iodobenzoate is sparingly soluble in water but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The iodine atom’s polarizability facilitates oxidative addition in palladium-catalyzed reactions, while the cyano group participates in nucleophilic additions or reductions to form amine derivatives .
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
This compound’s utility lies in its role as a building block for complex molecules. For example, the iodine atom can undergo Suzuki-Miyaura coupling with boronic acids to generate biaryl structures, a common motif in kinase inhibitors . Similarly, the cyano group may be hydrolyzed to carboxylic acids or reduced to primary amines, expanding its derivatization potential.
Case Study: Anticancer Agent Development
In a 1987 study, methyl 3-cyano-2-iodobenzoate was used to synthesize quinazoline derivatives evaluated for tyrosine kinase inhibition. The iodine atom facilitated a key Ullmann coupling step, yielding compounds with IC₅₀ values in the nanomolar range against breast cancer cell lines .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Compared to its 5-iodo analog (methyl 3-cyano-5-iodobenzoate), the 2-iodo derivative exhibits distinct reactivity. For instance, the proximity of the iodine and cyano groups in the 2-iodo isomer creates steric hindrance, slowing nucleophilic aromatic substitution but enhancing selectivity in cross-coupling reactions .
Halogen Substitution Impact
Mechanistic Insights
Electronic Effects
The cyano group’s strong electron-withdrawing nature deactivates the benzene ring, directing electrophiles to the ortho and para positions relative to itself. In methyl 3-cyano-2-iodobenzoate, this results in preferential reactivity at the 4- and 6-positions for subsequent substitutions .
Catalytic Cycle Participation
In palladium-catalyzed reactions, oxidative addition of the C–I bond forms a Pd(II) intermediate, which undergoes transmetalation and reductive elimination to forge new carbon–carbon bonds. The cyano group stabilizes transition states through resonance, enhancing reaction rates .
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